Cyclohexyl stearate
Overview
Description
Cyclohexyl stearate is an ester compound formed from cyclohexanol and stearic acid. It is known for its use in various industrial applications due to its unique chemical properties. The molecular formula of this compound is C₂₄H₄₆O₂, and it has a molecular weight of 366.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl stearate can be synthesized through the esterification reaction between cyclohexanol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Cyclohexanol+Stearic Acid→Cyclohexyl Stearate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl stearate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclohexanol and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: this compound can be reduced to cyclohexanol and stearic acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed:
Hydrolysis: Cyclohexanol and stearic acid.
Transesterification: New ester and alcohol.
Reduction: Cyclohexanol and stearic acid.
Scientific Research Applications
Cyclohexyl stearate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Commonly used as a lubricant, plasticizer, and emollient in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of cyclohexyl stearate primarily involves its role as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This compound can interact with lipid membranes, enhancing their fluidity and permeability, which can affect the delivery and absorption of active ingredients in pharmaceutical formulations .
Comparison with Similar Compounds
Ethyl stearate: An ester formed from ethanol and stearic acid.
Methyl stearate: An ester formed from methanol and stearic acid.
Butyl stearate: An ester formed from butanol and stearic acid.
Comparison: Cyclohexyl stearate is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to linear alkyl esters. This cyclic structure can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not perform as well .
Properties
IUPAC Name |
cyclohexyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVKWKPZZQHRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146203 | |
Record name | Cyclohexyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-07-4 | |
Record name | Octadecanoic acid, cyclohexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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